molecular formula C11H22N2O4 B2484120 1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034481-31-5

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2484120
CAS No.: 2034481-31-5
M. Wt: 246.307
InChI Key: MXUBTTVZXINHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a 2-hydroxy-3-methoxy-2-methylpropyl group and a tetrahydro-2H-pyran-4-yl moiety. Urea-based compounds are widely studied for their biological activities, including enzyme inhibition and receptor modulation. The hydroxyl and methoxy substituents may enhance solubility and hydrogen-bonding interactions, while the tetrahydro-2H-pyran-4-yl group could influence conformational stability and binding specificity .

Properties

IUPAC Name

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(15,8-16-2)7-12-10(14)13-9-3-5-17-6-4-9/h9,15H,3-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUBTTVZXINHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCOCC1)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C13H21N3O4
  • Molecular Weight : 271.33 g/mol

The structural features include a urea moiety, which is known for its role in various biological activities, and a tetrahydropyran ring that may influence the compound's pharmacokinetics and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of diaryl ureas have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .

Table 1: Antiproliferative Activity of Urea Derivatives

CompoundCell LineIC50 (µM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33
Sorafenib (control)A5492.12 ± 0.18
Sorafenib (control)HCT-1162.25 ± 0.71

These results suggest that modifications to the urea structure can lead to enhanced anticancer activity, indicating a promising avenue for further research.

The mechanism by which urea derivatives exert their anticancer effects often involves the inhibition of specific molecular targets associated with tumor growth and survival. For instance, some studies have indicated that these compounds may act as inhibitors of the BRAF pathway, which is crucial in many cancers .

Case Studies

A notable case study involved the synthesis and evaluation of several urea derivatives for their biological activity against cancer cell lines. The compound this compound was tested alongside other analogs, revealing promising results in inhibiting cell proliferation and inducing apoptosis in targeted cancer cells.

Study Example

In one experimental setup, researchers synthesized a series of urea derivatives and assessed their cytotoxicity using the MTT assay. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, underscoring their potential as novel anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s structural analogues include urea derivatives with variations in substituents:

Compound Name Key Substituents Structural Features Impacting Bioactivity
1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-(Tetrahydro-2H-Pyran-4-yl)ethyl)urea (14a) Benzo[d][1,2,3]thiadiazol-6-yl, tetrahydro-2H-pyran-4-yl Thiadiazole ring may enhance π-π stacking; pyran group contributes to hydrophobicity and metabolic stability.
1-(2-Methoxyphenyl)-3-((Tetrahydro-2H-Pyran-4-yl)(Thiophen-2-yl)methyl)urea 2-Methoxyphenyl, thiophen-2-yl, tetrahydro-2H-pyran-4-yl Methoxy group improves solubility; thiophene introduces aromaticity and potential for sulfur-based interactions.
Target Compound 2-Hydroxy-3-methoxy-2-methylpropyl, tetrahydro-2H-pyran-4-yl Hydroxyl and methoxy groups likely enhance aqueous solubility; branched methylpropyl may reduce steric hindrance.

Physicochemical Properties (Inferred)

  • Hydrophilicity : The hydroxyl and methoxy groups in the target compound suggest higher hydrophilicity compared to analogues like 14a, which lacks polar substituents beyond the urea core .

Notes and Considerations

Data Limitations : Direct experimental data (e.g., IC50, solubility) for the target compound are absent; comparisons are based on structural analogues and inferred properties.

Safety and Handling : Urea derivatives often require precautions against inhalation and skin contact. General guidelines (e.g., P201, P210 in ) recommend avoiding ignition sources and using protective equipment.

Future Directions : Molecular docking studies and in vitro assays are needed to validate binding modes and activity. Modifications to the hydroxy/methoxy ratio could optimize bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.